1-(p-tert-Butylbenzyl)-4-(2-(1,2-diphenylethylamino)ethyl)piperazine
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Overview
Description
N-[2-[4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL]ETHYL]-2,2-DI(PHENYL)ETHANAMINE is a complex organic compound that features a piperazine ring substituted with a tert-butylphenyl group and a diphenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL]ETHYL]-2,2-DI(PHENYL)ETHANAMINE typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution with Tert-Butylphenyl Group: The piperazine intermediate is then reacted with a tert-butylphenyl methyl halide under basic conditions to introduce the tert-butylphenyl group.
Attachment of Diphenylethylamine Moiety: The final step involves the reaction of the substituted piperazine with diphenylethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL]ETHYL]-2,2-DI(PHENYL)ETHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the piperazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL]ETHYL]-2,2-DI(PHENYL)ETHANAMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Studies: The compound is used in research to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-[4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL]ETHYL]-2,2-DI(PHENYL)ETHANAMINE involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL]ETHYL]-2,2-DI(PHENYL)ETHANAMINE
- N-[2-[4-[(4-ETHYLPHENYL)METHYL]PIPERAZIN-1-YL]ETHYL]-2,2-DI(PHENYL)ETHANAMINE
Uniqueness
N-[2-[4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL]ETHYL]-2,2-DI(PHENYL)ETHANAMINE is unique due to the presence of the tert-butyl group, which can influence its pharmacokinetic properties, such as solubility and metabolic stability. This structural feature may enhance its potential as a drug candidate compared to similar compounds.
Properties
CAS No. |
23892-52-6 |
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Molecular Formula |
C31H41N3 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
N-[2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]ethyl]-2,2-diphenylethanamine |
InChI |
InChI=1S/C31H41N3/c1-31(2,3)29-16-14-26(15-17-29)25-34-22-20-33(21-23-34)19-18-32-24-30(27-10-6-4-7-11-27)28-12-8-5-9-13-28/h4-17,30,32H,18-25H2,1-3H3 |
InChI Key |
KVCHRSBJNYHOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CCNCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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